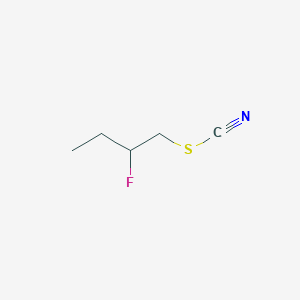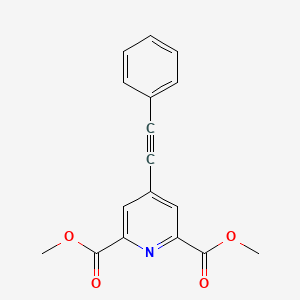
Dimethyl 4-(phenylethynyl)pyridine-2,6-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 4-(phenylethynyl)pyridine-2,6-dicarboxylate is an organic compound with a complex structure that includes a pyridine ring substituted with phenylethynyl and two ester groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(phenylethynyl)pyridine-2,6-dicarboxylate typically involves the reaction of 4-bromo-2,6-dimethylpyridine with phenylacetylene in the presence of a palladium catalyst. This reaction forms the phenylethynyl-substituted pyridine, which is then esterified using methanol and a suitable acid catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Dimethyl 4-(phenylethynyl)pyridine-2,6-dicarboxylate can undergo several types of chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form various oxygenated derivatives.
Reduction: The ester groups can be reduced to alcohols under suitable conditions.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of ester groups.
Substitution: Reagents such as halogens or nucleophiles like amines can be used for substitution reactions on the pyridine ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethynyl group can yield phenylacetic acid derivatives, while reduction of the ester groups can produce the corresponding alcohols.
科学研究应用
Dimethyl 4-(phenylethynyl)pyridine-2,6-dicarboxylate has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and catalysts.
作用机制
The mechanism of action of Dimethyl 4-(phenylethynyl)pyridine-2,6-dicarboxylate involves its interaction with various molecular targets. The phenylethynyl group can participate in π-π interactions with aromatic systems, while the ester groups can form hydrogen bonds with suitable acceptors. These interactions can influence the compound’s reactivity and binding properties in different environments .
相似化合物的比较
Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: Lacks the phenylethynyl group, making it less versatile in terms of π-π interactions.
Dimethyl 4-formylpyridine-2,6-dicarboxylate: Contains a formyl group instead of the phenylethynyl group, leading to different reactivity and applications.
属性
CAS 编号 |
112776-85-9 |
|---|---|
分子式 |
C17H13NO4 |
分子量 |
295.29 g/mol |
IUPAC 名称 |
dimethyl 4-(2-phenylethynyl)pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C17H13NO4/c1-21-16(19)14-10-13(11-15(18-14)17(20)22-2)9-8-12-6-4-3-5-7-12/h3-7,10-11H,1-2H3 |
InChI 键 |
OPXCHNFKACZWQX-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)C#CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


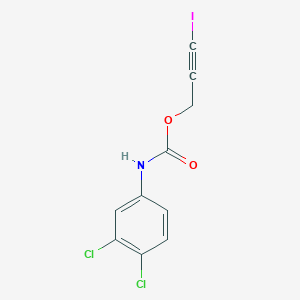
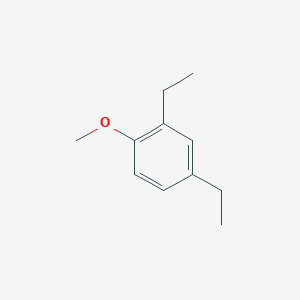
![Pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]-](/img/structure/B14313290.png)
![3,3'-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine]](/img/structure/B14313293.png)
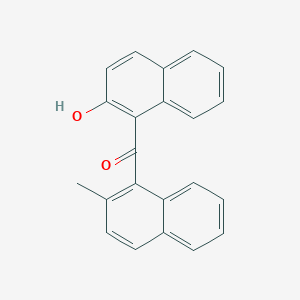
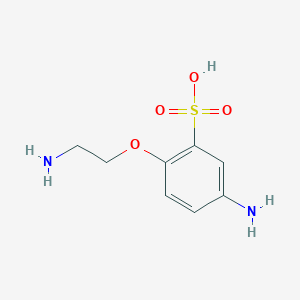
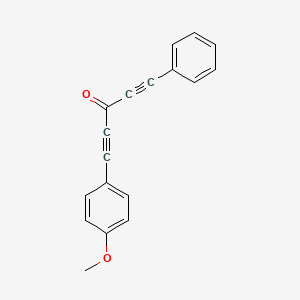
![1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene](/img/structure/B14313307.png)
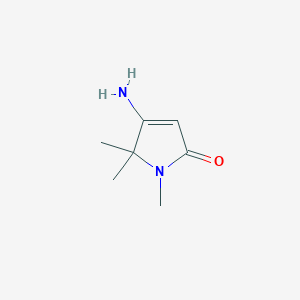
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(methylthio)phenylmethylene]-](/img/structure/B14313318.png)
![7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14313327.png)

